molecular formula C10H10N2O3 B2686888 Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 893781-99-2

Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2686888
CAS No.: 893781-99-2
M. Wt: 206.201
InChI Key: CVBCOOHLVIZJES-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine framework was first synthesized in the mid-20th century, but its systematic exploration began in earnest with advances in heterocyclic chemistry during the 1980s. Early synthetic routes relied on Gould–Jacobs-type cyclizations, which combined 2-aminopyridines with α-haloketones in solution-phase reactions. A pivotal shift occurred in 2002 with the introduction of solid-phase synthesis using sodium benzenesulfinate as a traceless linker, enabling combinatorial library generation (Table 1). This method improved yield reproducibility and facilitated the production of diverse derivatives, including ester-functionalized compounds.

Table 1. Key milestones in imidazo[1,2-a]pyridine synthesis

Year Innovation Impact Reference
2002 Solid-phase synthesis with sulfone linkers Enabled high-throughput library generation
2004 Hydrazide-mediated cyclocondensation Expanded access to functionalized derivatives
2023 Covalent inhibitor design strategies Opened pathways for targeted therapeutics

The development of methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate exemplifies these advances, leveraging both traditional and modern synthetic approaches to achieve precise substitution patterns.

Significance of this compound in Heterocyclic Chemistry

This derivative’s strategic functionalization enhances its utility as a synthetic intermediate:

  • Methoxy group : The electron-donating methoxy substituent at position 3 modulates ring electronics, facilitating electrophilic substitutions while stabilizing the aromatic system.
  • Carboxylate ester : The ester moiety at position 2 serves as a handle for further derivatization via hydrolysis, aminolysis, or cross-coupling reactions. Computational studies suggest the ester group’s conjugation with the imidazo ring enhances planar rigidity, potentially improving binding affinity in medicinal applications.

Comparative analysis with analogous structures reveals distinct advantages:

  • Unlike unsubstituted imidazo[1,2-a]pyridines, the 3-methoxy group confers improved solubility in polar aprotic solvents, critical for solution-phase reactions.
  • The methyl ester provides steric protection of the carboxylate group, enabling stable storage while allowing controlled deprotection during late-stage functionalization.

Privileged Status of the Imidazo[1,2-a]pyridine Framework in Medicinal Chemistry

Imidazo[1,2-a]pyridines exhibit broad bioactivity due to their ability to mimic purine motifs while offering superior metabolic stability. This compound contributes to this legacy through:

  • Scaffold hopping potential : The compound’s substitution pattern aligns with pharmacophore requirements for kinase inhibition, as demonstrated in recent KRAS G12C inhibitor designs.
  • Drug-likeness : LogP calculations for the methyl ester derivative (~1.8) fall within optimal ranges for blood-brain barrier penetration, suggesting CNS-targeting applications.

Structural comparisons with clinical candidates :

Compound Substituents Therapeutic Target
Q203 2-Ethyl-6-chloro Mycobacterium tuberculosis ATP synthase
I-11 Covalent acrylamide KRAS G12C
Target compound 3-Methoxy-2-carboxylate Multifunctional scaffold

Positioning of 3-Methoxy-2-carboxylate Substituted Derivatives in Research Contexts

Current applications of this compound span three key domains:

  • Medicinal chemistry :

    • Serves as precursor to hydrazide derivatives via ester-amine exchange, a route employed in antitubercular agent development.
    • The 3-methoxy group’s ortho-directing effects enable regioselective C-5 halogenation for radioimaging probes.
  • Materials science :

    • π-Conjugated systems incorporating this derivative exhibit tunable luminescence properties for OLED applications.
  • Chemical biology :

    • Esterase-mediated hydrolysis generates carboxylic acid derivatives for pH-sensitive drug delivery systems.

Table 2. Reactivity profile of this compound

Reaction Type Conditions Products
Ester hydrolysis NaOH/H2O, reflux 3-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Suzuki coupling Pd(PPh3)4, aryl boronic acid C-6 arylated derivatives
Electrophilic bromination Br2, CHCl3, 0°C 5-Bromo-substituted analog

The compound’s balanced reactivity and stability ensure its continued relevance across interdisciplinary research frontiers.

Properties

IUPAC Name

methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-8(10(13)15-2)11-7-5-3-4-6-12(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBCOOHLVIZJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2N1C=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing imidazo[1,2-a]pyridines involves the cycloisomerization of N-propargylpyridiniums under metal-free conditions. This method uses NaOH as a promoter and can achieve quantitative yields in a short time . Another approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve catalytic processes using transition metals such as palladium, copper, or iron. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate, have been studied for their anticancer properties. Research indicates that these compounds can inhibit key pathways involved in cancer cell proliferation. For instance, a derivative demonstrated significant inhibition of the PI3K/Akt/mTOR pathway, crucial for cancer cell growth and survival, with an IC50 value of 10 nM against HCT-116 cells .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Studies have shown that imidazo[1,2-a]pyridine derivatives can effectively combat both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa . The structural modifications in these compounds enhance their efficacy against various pathogens.

Anti-Tuberculosis Activity

Recent developments highlight the potential of imidazo[1,2-a]pyridine analogues in treating multidrug-resistant tuberculosis (MDR-TB). Compounds from this class were found to have minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis . This positions them as potential candidates for new TB therapies.

Metal-Free Direct Synthesis

Recent advancements focus on metal-free synthesis techniques that are environmentally friendly and efficient. These methods utilize readily available reagents under mild conditions to produce high yields of imidazo[1,2-a]pyridine derivatives .

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction times significantly while improving product yields. This method allows for rapid synthesis of imidazo[1,2-a]pyridines with minimal by-products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo ring can lead to significant changes in potency and selectivity against specific biological targets.

Substituent PositionEffect on ActivityReference
3-MethoxyEnhanced anticancer activity
7-CarboxylImproved antimicrobial properties
5-PhenylIncreased selectivity for AChE

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

Case Study: Anticancer Screening

In a study examining various imidazo[1,2-a]pyridine derivatives for anticancer activity, this compound showed a notable reduction in cell viability across multiple cancer cell lines, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its utility in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and ester groups, influencing their physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate -OCH₃ (3), -COOCH₃ (2) C₁₀H₁₀N₂O₃ 206.20 (calculated) Discontinued; intermediate for synthesis
Methyl 3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CH₃ (3), -CF₃ (6), -COOCH₃ (2) C₁₁H₉F₃N₂O₂ 258.20 Enhanced lipophilicity (CF₃ group)
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -Br (6), -CF₃ (8), -COOCH₃ (2) C₁₀H₆BrF₃N₂O₂ 323.07 High molecular weight; halogenated
Ethyl 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate -I (6), -CH₃ (7), -COOCH₂CH₃ (2) C₁₂H₁₁IN₂O₂ 342.14 Bulky iodine substituent; ethyl ester
Ethyl imidazo[1,2-a]pyridine-3-carboxylate -COOCH₂CH₃ (3) C₁₀H₁₀N₂O₂ 190.20 Ester at position 3; lower steric hindrance

Notes:

  • Methoxy vs. Halogen Substituents : Methoxy groups (-OCH₃) are electron-donating, enhancing solubility in polar solvents, whereas halogens (Br, I) and trifluoromethyl (-CF₃) groups increase lipophilicity and metabolic stability .

Biological Activity

Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been noted for its potential to inhibit various enzymes and receptors involved in disease pathways. For example, it can act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes related to cancer progression.
  • Receptor Modulation : It may influence receptor activity that regulates inflammation and other cellular processes.

Biological Activities

This compound has demonstrated a range of biological activities:

  • Antimicrobial Activity : Compounds from the imidazo[1,2-a]pyridine class have shown efficacy against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.003 to 0.05 μM against Mtb strains .
  • Anticancer Properties : This compound has been identified as a potential PI3K inhibitor with significant effects on tumor growth in preclinical models. For instance, structural modifications have led to compounds with IC50 values as low as 0.0018 μM against specific cancer cell lines .
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyridine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antimycobacterial Activity

A study evaluating various imidazo[1,2-a]pyridine derivatives found that this compound exhibited promising antimycobacterial activity. The compound was tested against both replicating and non-replicating Mtb strains, demonstrating MIC values that suggest strong potential for further development into therapeutic agents for tuberculosis treatment.

Case Study 2: Cancer Therapeutics

In a preclinical study involving human cancer cell lines (A375 and HeLa), modifications of the imidazo[1,2-a]pyridine scaffold led to compounds that significantly inhibited cell proliferation. One derivative showed an IC50 value of 0.14 μM in A375 cells and effectively suppressed tumor growth in mouse models by up to 37% when administered intraperitoneally at a dose of 25 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies have indicated that modifications at specific positions on the imidazo ring can enhance or diminish its biological effects:

ModificationEffect on Activity
Substitution at C2 and C6 positionsEnhanced potency against Mtb
Addition of alkyl groupsIncreased selectivity for PI3K inhibition
Alterations in carboxamide functionalityVariable impacts on cytotoxicity

Q & A

What are the established synthetic routes for Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, multi-step protocols involving halogenation, nucleophilic substitution, and oxidation have been reported. In one approach, ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes chlorination with N-chlorosuccinimide (NCS) in DMF at 40°C, followed by substitution with sodium ethanethiolate and subsequent oxidation with meta-chloroperoxybenzoic acid to introduce sulfonyl groups . Yield optimization requires precise control of temperature, stoichiometry, and inert atmospheres to minimize side reactions. LC-MS and 1^1H NMR are critical for tracking intermediate purity .

What spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?

  • 1^1H/13^{13}C NMR : Assign peaks using coupling constants and chemical shifts (e.g., aromatic protons in the 7.0–9.3 ppm range, methoxy groups at ~3.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+^+) and fragmentation patterns to validate structural integrity .
  • LC-MS : Monitor reaction progress and quantify impurities with reverse-phase columns (C18) and mobile phases like acetonitrile/water .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how is structure-activity relationship (SAR) studied?

These derivatives exhibit anxiolytic, antiviral, and kinase-inhibitory properties. For instance, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate acts as a cyclin-dependent kinase (CDK) inhibitor . SAR studies involve systematic substitution at positions 3, 6, and 8 to modulate bioactivity. Methoxy and trifluoromethyl groups enhance metabolic stability, while electron-withdrawing substituents (e.g., nitro) improve target binding .

How can researchers resolve contradictions in spectral data during structural elucidation?

  • Step 1 : Verify sample purity via HPLC or TLC.
  • Step 2 : Compare experimental 1^1H NMR shifts with computational predictions (e.g., DFT calculations).
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Step 4 : Cross-validate with X-ray crystallography (SHELX refinement) for absolute configuration . Contradictions may arise from solvent effects or tautomerism, requiring iterative analysis .

What strategies optimize regioselectivity in electrophilic substitution reactions of this scaffold?

Regioselectivity is governed by electronic and steric factors. For example:

  • Electron-rich positions (e.g., C-3) favor electrophilic substitution under mild conditions.
  • Directed ortho-metalation : Use lithiating agents (LDA) to functionalize specific positions .
  • Protecting groups : Temporary blocking of reactive sites (e.g., ester protection of carboxylates) directs substitution to desired positions .

How do computational tools aid in predicting the reactivity and stability of derivatives?

  • Docking simulations : Predict binding affinities to targets like CDKs using AutoDock or Schrödinger .
  • DFT calculations : Model transition states and charge distribution to explain reaction pathways .
  • Molecular dynamics : Assess stability under physiological conditions (e.g., solvation in water) .

What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Heat dissipation : Exothermic reactions (e.g., oxidations) require controlled addition and cooling .
  • Purification : Replace column chromatography with recrystallization or continuous extraction for cost efficiency.
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd/C) to reduce waste .

How is X-ray crystallography applied to confirm the structure of novel derivatives?

  • Crystal growth : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals.
  • Data collection : Employ SHELX programs for data reduction and refinement. Anomalous dispersion (e.g., bromine substituents) enhances phasing accuracy .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., Olex2 visualization) .

What alternative heterocyclic scaffolds show comparable bioactivity, and how do they differ?

  • Imidazo[1,2-a]pyrimidines : Broader π-conjugation enhances DNA intercalation but reduces solubility .
  • Imidazo[1,2-c]pyrimidine-2-carboxylic acid : Carboxylate group improves water solubility but may limit blood-brain barrier penetration .
  • Benzimidazoles : Greater metabolic stability but synthetic complexity .

How should researchers handle stability issues during storage and reaction conditions?

  • Storage : Keep under inert gas (Ar) at 4°C to prevent oxidation of methoxy and ester groups .
  • Reaction stability : Avoid prolonged heating in polar aprotic solvents (e.g., DMF) to prevent ester hydrolysis .
  • Degradation analysis : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products .

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